What are the chemical properties of 2-Methylbutanal-13C2?
What are the chemical properties of 2-Methylbutanal-13C2?
An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanal-13C2
Introduction
2-Methylbutanal-13C2 is the isotopically labeled form of 2-methylbutanal, an important aldehyde in various fields, including flavor chemistry, metabolic studies, and as a biomarker. The incorporation of two carbon-13 (¹³C) isotopes into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry. Stable heavy isotopes are frequently used as tracers in drug development to elucidate pharmacokinetic and metabolic profiles.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methylbutanal-13C2 for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The primary difference between 2-Methylbutanal-13C2 and its unlabeled counterpart is its molecular weight, due to the presence of two heavy carbon isotopes. Other physical properties, such as boiling point, density, and solubility, are expected to be nearly identical to the unlabeled compound.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of 2-Methylbutanal-13C2 and the unlabeled 2-Methylbutanal for comparison.
Table 1: Properties of 2-Methylbutanal-13C2
| Property | Value | Source |
| Molecular Formula | C₃¹³C₂H₁₀O | [2] |
| Molecular Weight | 88.12 g/mol | [2] |
| Canonical SMILES | [13CH3][13CH2]C(C)C=O | [2] |
Table 2: Properties of Unlabeled 2-Methylbutanal
| Property | Value | Source |
| CAS Number | 96-17-3 | [3] |
| Molecular Formula | C₅H₁₀O | [3][4] |
| Molecular Weight | 86.13 g/mol | [3][4] |
| Boiling Point | 90-93 °C at 760 mmHg | [3][4][5] |
| Density | ~0.80 g/mL (at 20-25 °C) | [4][5][6] |
| Flash Point | 4 °C (39.2 °F) | [5][7] |
| Water Solubility | Slightly soluble | [3][8] |
| Appearance | Colorless to light yellow liquid | [3][8] |
| Odor | Pungent, with cocoa and coffee notes when diluted | [3][8] |
| Refractive Index | ~1.39 at 20 °C | [4][5] |
Experimental Protocols
The synthesis of 2-Methylbutanal-13C2 would follow the established routes for the unlabeled compound, starting from ¹³C-labeled precursors. The primary methods are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.
Synthesis by Oxidation of 2-Methyl-1-butanol
This is a common and efficient method for producing 2-methylbutanal.[9][10] To synthesize the ¹³C₂ labeled variant, one would start with 2-Methyl-1-butanol labeled at the appropriate carbon positions.
Methodology:
-
Charge the Reactor: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with (S)-(-)-2-methyl-1-butanol (¹³C₂ labeled), a catalyst such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), dichloromethane (DCM) as the solvent, and an aqueous solution of potassium bromide.[9]
-
Cooling: The mixture is vigorously stirred and cooled to approximately 0-10 °C using an ice bath.[9]
-
Oxidant Addition: An aqueous solution of sodium hypochlorite (NaOCl), with pH adjusted to around 9.5, is added dropwise while maintaining the reaction temperature below 15 °C.[9]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the organic phase is separated. The aqueous phase is extracted with DCM. The combined organic layers are then washed sequentially with aqueous hydrochloric acid containing potassium iodide, aqueous sodium thiosulfate, and water.[9]
-
Purification: The final product is dried over anhydrous magnesium sulfate and purified by distillation to yield 2-methylbutanal as a colorless oil.[9] Purity can be confirmed by GC analysis.
Synthesis by Hydroformylation of 2-Butene
This industrial method involves the reaction of an alkene with carbon monoxide and hydrogen, also known as the "oxo process."[11]
Methodology:
-
Catalyst System: The reaction utilizes a transition metal catalyst, such as a rhodium or cobalt complex (e.g., hydridocarbonyltris(triphenylphosphine) rhodium), in the presence of excess triphenylphosphine ligand.[11]
-
Reaction Conditions: ¹³C-labeled 2-butene and ¹³C-labeled carbon monoxide are reacted with hydrogen gas under pressure in a suitable solvent. The presence of excess ligand helps to improve the selectivity for the branched aldehyde (2-methylbutanal) over the linear one (n-pentanal).[11]
-
Purification: The resulting product mixture is separated and purified, typically by distillation, to isolate the 2-methylbutanal-13C2.[12]
Logical and Pathway Diagrams
The following diagrams, rendered using Graphviz, illustrate key workflows and pathways involving 2-Methylbutanal-13C2.
Biological and Research Applications
2-Methylbutanal is a naturally occurring compound found as a metabolite in yeast (Saccharomyces cerevisiae) and various plants.[4][8] Its presence is significant in the food and beverage industry, where it contributes to the flavor profile of products like beer and bread through the Maillard reaction and fermentation.[3][13]
-
Tracer in Metabolic Studies: As an isotopically labeled compound, 2-Methylbutanal-13C2 is a valuable tool for tracing the metabolic fate of 2-methylbutanal and related compounds in biological systems.
-
Quantitative Analysis: Its primary use is as an internal standard for mass spectrometry-based quantification of unlabeled 2-methylbutanal in complex matrices. This is crucial for accurate measurements in flavor analysis, environmental monitoring, and clinical diagnostics.
-
Biomarker Detection: Unlabeled 2-methylbutanal has been identified as a volatile biomarker for the detection of the uropathogen Proteus, highlighting its potential in non-invasive disease diagnosis.[14]
Safety and Handling
The safety profile of 2-Methylbutanal-13C2 is considered identical to its unlabeled form. It is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.[15][16]
Table 3: Hazard Information for 2-Methylbutanal
| Hazard Statement | Classification | Precautionary Actions | Source |
| H225: Highly flammable liquid and vapour | Flammable Liquid, Category 2 | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P241: Use explosion-proof equipment. | [15] |
| H315/H317: Causes skin irritation/allergic reaction | Skin Irritant/Sensitizer, Category 1/2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7] |
| H335: May cause respiratory irritation | STOT SE, Category 3 | P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. | [15] |
| H411: Toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic Category 2 | P273: Avoid release to the environment. | [16] |
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and store under an inert atmosphere as it can be air-sensitive.[8][16]
-
Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15][16]
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
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- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Methylbutyraldehyde | 96-17-3 | Benchchem [benchchem.com]
- 11. US4484006A - Synthesis of 2-methylbutanal - Google Patents [patents.google.com]
- 12. CA1313195C - Process for the preparation of 2-methylbutanal - Google Patents [patents.google.com]
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